molecular formula C11H27NO2Si2 B3281507 Valine, N-(trimethylsilyl)-, trimethylsilyl ester, L- CAS No. 7364-44-5

Valine, N-(trimethylsilyl)-, trimethylsilyl ester, L-

Cat. No.: B3281507
CAS No.: 7364-44-5
M. Wt: 261.51 g/mol
InChI Key: UJMRIWMQZDBOTB-JTQLQIEISA-N
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Description

. This compound is primarily used in organic synthesis and analytical chemistry due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

  • Reaction with Trimethylsilyl Chloride: L-valine is reacted with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to protect the amino and carboxyl groups.

  • Industrial Production Methods: The industrial production involves large-scale reactions under controlled conditions to ensure the purity and yield of the compound.

Types of Reactions:

  • Deprotection Reactions: The trimethylsilyl groups can be removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to regenerate L-valine.

  • Substitution Reactions: The silyl-protected valine can undergo nucleophilic substitution reactions with various reagents.

  • Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions:

  • Fluoride Sources: TBAF, HF

  • Nucleophiles: Alcohols, amines

  • Oxidizing Agents: Chromium(VI) oxide, Dess-Martin periodinane

  • Reducing Agents: Lithium aluminium hydride (LiAlH4)

Major Products Formed:

  • Deprotection yields L-valine.

  • Substitution reactions can produce various esters and amides.

Scientific Research Applications

Chemistry: Used as a protecting group in peptide synthesis and organic synthesis. Biology: Employed in the study of enzyme mechanisms and protein interactions. Medicine: Investigated for its potential use in drug delivery systems. Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through the protection and deprotection of functional groups. The trimethylsilyl groups protect the amino and carboxyl groups from unwanted reactions, allowing for selective reactions to occur at other sites on the molecule. The mechanism involves the formation of a silyl ether bond with the amino group and a silyl ester bond with the carboxyl group.

Comparison with Similar Compounds

  • L-Valine, N,O-bis(trimethylsilyl) ester: Similar structure but with both amino and carboxyl groups protected.

  • L-Valine, N-(tert-butyldimethylsilyl) ester: Uses a different silyl protecting group.

Uniqueness: The L-valine, N-(trimethylsilyl)-, trimethylsilyl ester is unique due to its dual silyl protection, which provides enhanced stability and reactivity compared to other derivatives.

Properties

IUPAC Name

trimethylsilyl (2S)-3-methyl-2-(trimethylsilylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27NO2Si2/c1-9(2)10(12-15(3,4)5)11(13)14-16(6,7)8/h9-10,12H,1-8H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMRIWMQZDBOTB-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O[Si](C)(C)C)N[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[Si](C)(C)C)N[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27NO2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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